>800-Fold Increase in Hydrophobicity (XLogP3) Versus Cystamine
The incorporation of two 2,3,6-trimethylphenoxybutyl groups converts the hydrophilic cystamine core (XLogP3 = -1) into a highly lipophilic dicationic lipid (XLogP3 = 7) [1]. This 8-unit increase in partition coefficient dictates the compound's ability to insert into lipid bilayers, self-assemble into micellar structures, and act as a membrane-perturbing agent for endosomal escape [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 7 (XLogP3-AA) |
| Comparator Or Baseline | Cystamine (CAS 51-85-4): -1 (XLogP3-AA) |
| Quantified Difference | Δ XLogP3 = 8 (over 800-fold difference in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) [1] |
Why This Matters
This massive hydrophobicity shift is the foundational differentiator for applications demanding membrane interaction, ruling out unsubstituted cystamine.
- [1] PubChem. (n.d.). Compound Summary for CID 38180: 4-(2,3,6-trimethylphenoxy)-N-[2-[2-[4-(2,3,6-trimethylphenoxy)butylamino]ethyldisulfanyl]ethyl]butan-1-amine; and Compound Summary for CID 2915: Cystamine. National Library of Medicine. View Source
- [2] U.S. Patent No. 6,169,078. (2001). Materials and methods for the intracellular delivery of substances. U.S. Patent and Trademark Office. View Source
